Methyl 2-hydroxybut-3-ynoate
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Overview
Description
Methyl 2-hydroxybut-3-ynoate is an organic compound with the molecular formula C5H6O3. It is a small molecule with a simple structure, yet it possesses several functional groups, providing it with ample handles for many different chemical transformations.
Preparation Methods
Methyl 2-hydroxybut-3-ynoate can be synthesized through various methods. One common method involves the zeolite-catalyzed degradation of mono- and disaccharides . Another method includes Sn-catalyzed cascade reactions of mono- and disaccharides . These methods highlight the compound’s potential as a renewable platform chemical for industrial added-value compounds within polymer chemistry .
Chemical Reactions Analysis
Methyl 2-hydroxybut-3-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methyl 2-oxobut-3-enoate using the Dess-Martin periodinane.
Diels-Alder Reactions: It can participate in Diels-Alder reactions with 1,3-dienes to form functionalized cyclohexene products.
Transesterification: The compound can undergo catalytic transesterification to form ester derivatives of trimethylolpropane and pentaerythritol.
Common reagents and conditions used in these reactions include Grubbs-type catalysts for metathesis reactions and various catalytic systems such as Candida Antarctica Lipase B, Brønsted bases/acids, and Lewis acids for transesterification . Major products formed from these reactions include dimethyl (E)-2,5-dihydroxyhex-3-enedioate and unsaturated α-hydroxy fatty acid methyl esters .
Scientific Research Applications
Methyl 2-hydroxybut-3-ynoate has several scientific research applications, including:
Biology: The compound’s multiple functional groups make it a versatile building block for synthesizing biologically active molecules.
Medicine: Its derivatives can be used in the development of pharmaceuticals and other therapeutic agents.
Industry: This compound is used in polymer chemistry to create added-value compounds.
Mechanism of Action
The mechanism by which methyl 2-hydroxybut-3-ynoate exerts its effects involves its multiple functional groups, which provide ample handles for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in oxidation reactions, the hydroxyl group is targeted, while in Diels-Alder reactions, the vinyl group participates in the cycloaddition .
Comparison with Similar Compounds
Methyl 2-hydroxybut-3-ynoate can be compared with other similar compounds such as:
Methyl 2-hydroxybut-3-enoate: Similar in structure but with a different functional group arrangement.
Methyl 2-hydroxy-2-methylbut-3-ynoate: Another similar compound with an additional methyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
methyl 2-hydroxybut-3-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)5(7)8-2/h1,4,6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFKQWEENWCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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